Product packaging for Amfepramone-d10 Hydrochloride(Cat. No.:CAS No. 1189500-62-6)

Amfepramone-d10 Hydrochloride

Cat. No.: B8818287
CAS No.: 1189500-62-6
M. Wt: 251.82 g/mol
InChI Key: ICFXZZFWRWNZMA-IDHUOJFFSA-N
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Description

Significance of Stable Isotope Labeling in Contemporary Chemical and Biological Research

Stable isotope labeling is a powerful technique in which an atom in a molecule is replaced by one of its stable isotopes, such as replacing hydrogen with deuterium (B1214612). creative-proteomics.comstudysmarter.co.uk This non-radioactive method allows researchers to trace the journey and transformation of molecules within complex biological and chemical systems. creative-proteomics.comsilantes.com The key principle is that isotopically labeled compounds are chemically identical to their unlabeled counterparts but have a different mass. diagnosticsworldnews.com This mass difference allows them to be distinguished and measured by analytical instruments like mass spectrometers and nuclear magnetic resonance (NMR) spectrometers. diagnosticsworldnews.comsymeres.com

This technique is indispensable for a wide range of applications, including:

Metabolism Research: Tracing the metabolic fate of drugs and other compounds in the body. silantes.comdiagnosticsworldnews.com

Mechanistic and Kinetic Studies: Understanding the step-by-step processes of chemical reactions. symeres.com

Quantitative Analysis: Precisely measuring the concentration of specific substances in a sample. symeres.comclearsynth.com

Proteomics and Metabolomics: Studying the complete set of proteins and metabolites in a biological system. silantes.comsymeres.com

Rationale and Applications of Deuteration in Pharmaceutical Science and Analytical Chemistry

Deuteration, the specific substitution of hydrogen with deuterium, is a widely used strategy in pharmaceutical science and analytical chemistry. scielo.org.mx The carbon-deuterium bond is stronger than the carbon-hydrogen bond. This "kinetic isotope effect" can slow down the rate of chemical reactions, including the metabolic breakdown of drugs in the body. researchgate.netinformaticsjournals.co.in

In pharmaceutical science , this can lead to:

Improved Pharmacokinetics: Deuterated drugs may have a longer half-life and be cleared from the body more slowly, potentially leading to improved efficacy and safety profiles. symeres.cominformaticsjournals.co.inhwb.gov.in

Altered Metabolism: Deuteration can alter the metabolic pathways of a drug, sometimes reducing the formation of toxic metabolites. rti.org

In analytical chemistry , deuterated compounds are invaluable as:

Internal Standards: They are considered the "gold standard" for quantitative analysis, particularly in mass spectrometry. aptochem.comscioninstruments.com An internal standard is a compound added in a known amount to a sample to correct for variations during analysis. scioninstruments.comtexilajournal.com Because a deuterated standard is chemically almost identical to the analyte (the substance being measured), it behaves similarly during sample preparation and analysis, leading to more accurate and precise results. aptochem.comscioninstruments.com

Overview of Amfepramone (Diethylpropion) as a Parent Pharmaceutical Compound in Research Contexts

Amfepramone, also known as diethylpropion, is a stimulant drug that belongs to the phenethylamine, amphetamine, and cathinone (B1664624) classes. cerilliant.comwikipedia.org It functions as an appetite suppressant and has been studied for the short-term management of obesity. wikipedia.orgbjournal.orge-dmj.org Research has shown that amfepramone can lead to modest weight loss compared to a placebo. e-dmj.orgnih.gov

Pharmacologically, amfepramone is a prodrug that is converted in the body to ethcathinone. wikipedia.org Ethcathinone is believed to exert its effects by stimulating the central nervous system, which suppresses appetite and increases motor activity. nih.gov Scientific studies have investigated its mechanisms of action, including its effects on vasorelaxation in rat aortic rings. bjournal.orgnih.gov Various analytical methods, such as voltammetry, have been developed for its determination in pharmaceutical formulations. scielo.brresearchgate.net

The Specific Research Utility of Amfepramone-d10 Hydrochloride as a Deuterated Analog

This compound is a stable, isotopically labeled version of amfepramone hydrochloride where ten hydrogen atoms have been replaced by deuterium. cerilliant.com Its primary and most critical application in scientific research is as an internal standard for quantitative analysis. cerilliant.comcerilliant.comfishersci.ca

When researchers need to measure the concentration of amfepramone in a biological sample (like blood or urine) or a pharmaceutical product, they add a precise amount of this compound to the sample before analysis. cerilliant.com This is particularly crucial for techniques like gas chromatography-mass spectrometry (GC/MS) and liquid chromatography-mass spectrometry (LC/MS). cerilliant.comfishersci.ca

The mass spectrometer can easily distinguish between the regular amfepramone and the heavier Amfepramone-d10. By comparing the signal of the analyte to the known concentration of the internal standard, scientists can accurately quantify the amount of amfepramone present, compensating for any loss during sample preparation or variations in instrument response. clearsynth.comscioninstruments.comtexilajournal.com This makes this compound an essential tool in forensic analysis, clinical toxicology, and urine drug testing. cerilliant.comfishersci.ca

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

1189500-62-6

Molecular Formula

C13H20ClNO

Molecular Weight

251.82 g/mol

IUPAC Name

2-[bis(1,1,2,2,2-pentadeuterioethyl)amino]-1-phenylpropan-1-one;hydrochloride

InChI

InChI=1S/C13H19NO.ClH/c1-4-14(5-2)11(3)13(15)12-9-7-6-8-10-12;/h6-11H,4-5H2,1-3H3;1H/i1D3,2D3,4D2,5D2;

InChI Key

ICFXZZFWRWNZMA-IDHUOJFFSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])N(C(C)C(=O)C1=CC=CC=C1)C([2H])([2H])C([2H])([2H])[2H].Cl

Canonical SMILES

CCN(CC)C(C)C(=O)C1=CC=CC=C1.Cl

Origin of Product

United States

Synthetic Methodologies and Isotopic Fidelity of Amfepramone D10 Hydrochloride

Chemical Synthesis Pathways for Amfepramone Precursors and Analogs

The synthesis of Amfepramone and its deuterated analogs hinges on the formation of the core structure, 2-(diethylamino)-1-phenylpropan-1-one. nih.gov Various synthetic routes have been developed to construct this key intermediate.

Routes to 2-Diethylamino-1-phenylpropan-1-one Intermediates

A common method for synthesizing the non-deuterated amfepramone precursor, 2-(diethylamino)propiophenone, involves the bromination of propiophenone (B1677668), followed by a reaction with diethylamine (B46881). wikipedia.org Another approach starts with α-aminophenylacetone, which is reacted with diethylamine. google.com The resulting intermediate undergoes a series of purification steps, including washing with an oxalic acid solution and recrystallization, to yield 2-diethylamino-1-phenylacetone. google.com

Furthermore, β-aminoketones can be synthesized through the reductive hydroamination of ynones. rsc.org For instance, 3-(diethylamino)-1-phenylpropan-1-one has been prepared using this method. rsc.org Additionally, libraries of β-aminoketones have been generated from 3-(N,N-dimethylamino)propiophenone derivatives through N-alkylation of secondary benzylamines. scielo.br

A multi-step synthesis starting from propiophenone has also been described, involving a reaction with trimethylsulfoxonium (B8643921) iodide to form an epoxide, which then reacts with dimethylamine. google.comgoogle.com Another pathway involves the reaction of sodium cyanide, dimethylamine, and propiophenone to form 2-(N,N-dimethylamino)-2-phenylbutyronitrile, which is then converted to the final product through hydrolysis, esterification, and reduction. google.comgoogle.com

Strategies for Site-Specific Deuterium (B1214612) Incorporation in Amfepramone Analogs

The introduction of deuterium atoms at specific positions within the amfepramone molecule is a critical step in producing Amfepramone-d10 Hydrochloride. Site-specific deuteration can be achieved through various methods, including the use of deuterated reagents and solvents. pageplace.denih.gov

One common strategy is the use of deuterium gas (D2) in the presence of a catalyst during the synthesis process. resolvemass.ca Another technique is the hydrogen-deuterium exchange reaction, where hydrogen atoms in the molecule are replaced with deuterium atoms from a deuterium source like deuterium oxide (D2O). nih.govresolvemass.ca For targeted incorporation, the use of deuterated organometallic reagents, such as deuterated silanes, can be employed during reduction steps. pageplace.de

For Amfepramone-d10, the ten deuterium atoms are typically incorporated into the two ethyl groups of the diethylamino moiety. This can be achieved by using a deuterated version of diethylamine in the synthesis step where the diethylamino group is introduced.

Assessment of Isotopic Purity and Positional Integrity of Deuterium Labels

Ensuring the isotopic purity and the correct placement of deuterium atoms is crucial for the function of a deuterated standard. rsc.orgrsc.org Isotopic purity refers to the percentage of the compound that contains the desired number of deuterium atoms.

High-resolution mass spectrometry (HRMS) is a primary technique for determining isotopic purity. nih.govresearchgate.net By analyzing the mass-to-charge ratio of the molecule, the distribution of isotopologues (molecules that differ only in their isotopic composition) can be determined. sigmaaldrich.com The relative abundance of the d10 isotopologue compared to other isotopologues (d0 to d9) provides a measure of the isotopic purity. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for assessing both isotopic purity and the positional integrity of the deuterium labels. rsc.orgrsc.org 1H NMR can be used to observe the absence of proton signals at the deuterated positions, while 2H (deuterium) NMR can directly detect the presence and location of the deuterium atoms. This confirms that the deuterium incorporation has occurred at the intended sites within the molecule.

Advanced Characterization Techniques for Deuterated Compounds

Beyond HRMS and NMR, a combination of analytical techniques is often employed for the comprehensive characterization of deuterated compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS) is frequently used, particularly with electrospray ionization (ESI), to separate the deuterated compound from any impurities before mass analysis. rsc.orgrsc.org This is especially important for confirming the purity of the final product.

Gas Chromatography-Mass Spectrometry (GC-MS) can also be utilized, particularly for volatile compounds. scioninstruments.com The fragmentation patterns observed in the mass spectrum can provide additional structural information and confirm the identity of the deuterated compound.

Infrared (IR) Spectroscopy can provide evidence of deuteration by showing shifts in the vibrational frequencies of bonds involving deuterium compared to those involving hydrogen. lgcstandards.com

A combination of these techniques provides a robust and comprehensive characterization of this compound, ensuring its suitability as a high-quality internal standard for analytical applications. lgcstandards.com

Amfepramone D10 Hydrochloride As a Reference Standard in Quantitative Analytical Science

Principles of Isotope Dilution Mass Spectrometry for Quantitative Analysis of Analogs

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides a high degree of accuracy and precision in quantitative analysis. wikipedia.orgnih.gov It is considered a definitive method in clinical chemistry and other analytical fields. nih.gov The fundamental principle of IDMS involves the addition of a known amount of an isotopically labeled version of the analyte (the internal standard) to a sample. wikipedia.org This "spiked" sample is then processed and analyzed by mass spectrometry. By measuring the ratio of the naturally occurring analyte to the isotopically labeled internal standard, the concentration of the analyte in the original sample can be determined with exceptional accuracy. wikipedia.orgimreblank.ch

Theoretical Foundations of Internal Standard Methodology using Stable Isotope Labeled Compounds

The use of stable isotope-labeled (SIL) compounds as internal standards is a cornerstone of modern quantitative analysis, particularly in chromatography-mass spectrometry techniques. annlabmed.orgacanthusresearch.com The core principle lies in the near-identical physicochemical properties of the SIL compound and its non-labeled (native) analyte counterpart. acanthusresearch.comresearchgate.net When a known quantity of a SIL internal standard, such as Amfepramone-d10 Hydrochloride, is added to a sample at the beginning of the analytical process, it experiences the same procedural variations as the native amfepramone. europa.eumusechem.com These variations can include extraction efficiency, sample volume inconsistencies, and fluctuations in the mass spectrometer's ionization source. musechem.comscispace.com

Because the SIL internal standard and the native analyte behave almost identically during sample preparation and analysis, the ratio of their signals detected by the mass spectrometer remains constant, even if the absolute signal intensities fluctuate. nih.gov This constant ratio allows for the accurate calculation of the native analyte's concentration. The mass spectrometer can differentiate between the native analyte and the SIL internal standard due to the mass difference imparted by the stable isotopes (e.g., deuterium (B1214612), carbon-13, or nitrogen-15). acanthusresearch.com

Advantages of Deuterated Analogs in Mitigating Matrix Effects and Enhancing Analytical Accuracy

Biological samples are complex mixtures containing numerous compounds that can interfere with the analysis of the target analyte. This interference, known as the "matrix effect," can either suppress or enhance the ionization of the analyte in the mass spectrometer's source, leading to inaccurate quantification. chromatographyonline.com One of the most significant advantages of using deuterated analogs like this compound is their ability to effectively compensate for these matrix effects. annlabmed.orgnih.gov

Since the deuterated internal standard co-elutes with the native analyte and has nearly identical ionization properties, it is affected by the matrix in the same way. researchgate.netwaters.com Therefore, any suppression or enhancement of the signal will affect both the analyte and the internal standard proportionally, leaving their ratio unchanged. nih.gov This mitigation of matrix effects significantly improves the accuracy and reliability of the analytical results. musechem.com While SIL internal standards are generally preferred, it's important to note that in some cases, deuterated compounds might exhibit slight differences in retention times compared to their non-labeled counterparts, a phenomenon known as the "isotope effect". scispace.comwaters.com However, for many applications, this effect is negligible and does not compromise the accuracy of the method.

Development and Validation of Chromatographic-Mass Spectrometric Methods for this compound

The development and validation of robust analytical methods are crucial for the reliable quantification of amfepramone using its deuterated internal standard. cerilliant.com Chromatographic techniques coupled with mass spectrometry are the methods of choice for this purpose, offering high selectivity and sensitivity. cerilliant.comresearchgate.net

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) Methodologies

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) is a widely used technique for the quantitative analysis of drugs and their metabolites in biological matrices. rsc.orgnih.gov In a typical HPLC-MS/MS method for amfepramone, a liquid chromatography system separates amfepramone and this compound from other components in the sample extract. The separated compounds then enter the mass spectrometer.

The tandem mass spectrometer is operated in multiple reaction monitoring (MRM) mode. rsc.org In this mode, the first quadrupole selects the precursor ions of amfepramone and this compound based on their mass-to-charge ratios. These selected ions are then fragmented in a collision cell, and the resulting product ions are detected in the third quadrupole. This process provides a high degree of specificity and sensitivity, allowing for the accurate quantification of amfepramone even at low concentrations. nih.gov The use of a SIL internal standard like this compound is considered the gold standard for absolute quantification in such assays. nih.gov

A study on the quantification of other amphetamine-type substances demonstrated a validated LC-MS/MS method with a linear range of 2.5 to 20 µg/mL and a precision between 2.8 and 10.4%. researchgate.net Another study on a different compound using HPLC-MS/MS showed a linear response over a range of 5-100 ng/mL with intra-day and inter-day precision below 5% and 10%, respectively. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of volatile and thermally stable compounds like amfepramone. nih.govmdpi.com In GC-MS, the sample is first vaporized and then separated based on the components' boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer for detection.

The use of this compound as an internal standard in GC-MS analysis follows the same principles of isotope dilution as in HPLC-MS/MS. americanlaboratory.com It compensates for variability in the injection volume and potential degradation during the analysis. scispace.com For some compounds, a derivatization step may be necessary to increase their volatility and improve their chromatographic properties. mdpi.com

A validated GC-MS method for the simultaneous quantification of two other drugs reported linearity in the range of 0-10 μg/mL with limits of detection and quantification as low as 0.002 and 0.008 μg/mL in urine, respectively. scholars.direct Another GC-MS method for a large panel of drugs demonstrated linearity with a coefficient of determination (R2) between 0.9934 and 1, and limits of detection ranging from 1 ng/mL to 113 ng/mL. mdpi.com

Performance Evaluation Criteria for Analytical Methods Incorporating this compound

To ensure that an analytical method is suitable for its intended purpose, it must undergo a thorough validation process. The validation of methods incorporating this compound involves evaluating several key performance characteristics to demonstrate the method's reliability and accuracy. ajpaonline.comwjarr.com These criteria are often defined by regulatory bodies and international guidelines. europa.euich.org

Interactive Data Table: Key Performance Parameters for Analytical Method Validation

Parameter Description Typical Acceptance Criteria
Linearity The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. europa.euA minimum of 5 concentration levels are recommended. The correlation coefficient (r²) should be close to 1 (e.g., >0.99). scholars.directich.org
Limits of Detection (LOD) The lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. wjarr.comDetermined by various methods, including signal-to-noise ratio (typically 3:1).
Limits of Quantification (LOQ) The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. europa.euDetermined by various methods, including signal-to-noise ratio (typically 10:1).
Precision The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). ajpaonline.comIntra-day and inter-day precision (RSD) should typically be within ±15% (or ±20% at the LOQ). nih.govnih.gov
Accuracy The closeness of the test results obtained by the method to the true value. It is often assessed by analyzing samples with known concentrations of the analyte. ajpaonline.comThe mean value should be within ±15% of the actual value (or ±20% at the LOQ). nih.gov
Specificity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. wjarr.comNo significant interference from endogenous compounds, metabolites, or other substances should be observed at the retention time of the analyte and internal standard.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. europa.euThe method should consistently meet the system suitability requirements despite minor changes in parameters like mobile phase composition, pH, or column temperature.
System Suitability A test to ensure that the analytical system is performing correctly at the time of analysis. demarcheiso17025.comParameters such as peak resolution, tailing factor, and reproducibility of replicate injections should meet predefined criteria.

By rigorously evaluating these performance criteria, analytical laboratories can ensure that the methods they develop using this compound as an internal standard are accurate, precise, and reliable for the quantitative analysis of amfepramone.

Investigation of Deuterium Isotope Effects on Amfepramone Metabolic Pathways in Research Models

Theoretical and Mechanistic Aspects of Kinetic Isotope Effects (KIE) in Xenobiotic Metabolism

The substitution of hydrogen with its stable, non-radioactive isotope, deuterium (B1214612), is a strategy employed in medicinal chemistry to modulate the pharmacokinetic properties of a drug. researchgate.netinformaticsjournals.co.in This approach leverages the deuterium kinetic isotope effect (KIE), a phenomenon where the rate of a chemical reaction is altered when a hydrogen atom involved in a rate-determining step is replaced by a deuterium atom. portico.orgwikipedia.org

The basis of the kinetic isotope effect lies in the fundamental physical differences between hydrogen (¹H) and deuterium (²H or D). Deuterium possesses an additional neutron, which doubles its atomic mass compared to protium (B1232500) (¹H). wikipedia.org This increased mass results in a lower vibrational frequency for a carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. nih.gov Consequently, the C-D bond has lower zero-point energy, making it more stable and requiring a higher activation energy to be broken. nih.govtandfonline.com

In the context of xenobiotic metabolism, many enzymatic reactions, particularly those mediated by the cytochrome P450 (CYP450) enzyme system, involve the cleavage of C-H bonds as a rate-limiting step. researchgate.netjuniperpublishers.com The replacement of a hydrogen atom at a metabolic soft spot with a deuterium atom makes the bond cleavage slower and more difficult for the enzyme to accomplish. informaticsjournals.co.in The C-D bond is recognized as being 6 to 10 times more stable than the corresponding C-H bond, significantly decreasing the kinetic rate of bond cleavage. researchgate.nettandfonline.com This quantifiable change is expressed as the ratio of the rate constants (kH/kD), where a value greater than 1 indicates a normal kinetic isotope effect. researchgate.net

Influence of Deuteration on Carbon-Hydrogen Bond Cleavage

In Vitro Metabolic Profiling Studies of Amfepramone-d10 Hydrochloride

In vitro studies are essential for characterizing the metabolic profile of a new chemical entity. For this compound, these studies would aim to assess its stability in the presence of metabolic enzymes and identify the resulting deuterated metabolites. The known metabolic pathways for the non-deuterated parent compound, Amfepramone (also known as Diethylpropion), primarily involve N-dealkylation and keto reduction. researchgate.net

Hepatic microsomal systems, containing a high concentration of CYP450 enzymes, are the standard model for assessing the metabolic stability of compounds. nih.govnih.gov In a typical assay, this compound would be incubated with liver microsomes from various species (e.g., human, rat, mouse) in the presence of necessary cofactors like NADPH. nih.govnih.gov The disappearance of the parent compound over time is monitored to determine parameters such as intrinsic clearance (CLint). nih.gov

Due to the kinetic isotope effect, it is hypothesized that Amfepramone-d10, which is deuterated on the ten hydrogens of its two N-ethyl groups, would exhibit significantly greater metabolic stability compared to non-deuterated Amfepramone. The primary N-de-ethylation pathway would be retarded because it requires the cleavage of C-D bonds on the ethyl groups. nih.gov A comparative study would likely yield results similar to the hypothetical data presented below.

Hypothetical Data Table: Comparative Metabolic Stability in Human Liver Microsomes

Compound Intrinsic Clearance (CLint, µL/min/mg protein) Half-life (t½, min)
Amfepramone 150 25
Amfepramone-d10 45 83

This table is illustrative and based on the theoretical principles of KIE. It demonstrates the expected outcome of increased stability for the deuterated compound.

Following incubation in microsomal systems, advanced analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are used to identify and characterize the metabolites formed. nih.gov For Amfepramone-d10, the analysis would focus on detecting metabolites that retain the deuterium label.

The expected primary metabolic pathways for Amfepramone-d10 would still be N-dealkylation and ketone reduction, but the rates would be altered. researchgate.net

N-de-ethylation: This pathway would be significantly slowed. The first de-ethylation would produce a deuterated ethylaminopropiophenone (retaining five deuterium atoms on the remaining ethyl group), and subsequent de-ethylation would yield a deuterated aminopropiophenone.

Ketone Reduction: Reduction of the ketone group would lead to the formation of deuterated alcohol metabolites (e.g., deuterated norephedrine (B3415761) and norpseudoephedrine (B1213554) analogues), which would still contain the d10-diethylamino group. researchgate.net

Metabolic switching might also occur, potentially increasing the relative abundance of the keto-reduced metabolites compared to the N-dealkylated metabolites when compared to the profile of the non-deuterated drug. osti.gov

Enzymatic Stability Assessments in Hepatic Microsomal Systems

In Vivo Metabolic Disposition Studies of Deuterated Amfepramone in Animal Models

In vivo studies in animal models (e.g., mice, rats) are critical to understand the absorption, distribution, metabolism, and excretion (ADME) profile of a drug in a whole biological system. genoskin.com These studies bridge the gap between in vitro findings and potential human pharmacokinetics. genoskin.comnih.gov

Hypothetical Data Table: Comparative Pharmacokinetic Parameters in Rats (Oral Administration)

Parameter Amfepramone Amfepramone-d10
Cmax (ng/mL) 250 350
Tmax (hr) 1.5 2.0
AUC (ng·hr/mL) 980 2150
Clearance (CL/F, L/hr/kg) 5.1 2.3

This table is illustrative and based on the theoretical principles of KIE. It demonstrates the expected outcome of increased exposure and reduced clearance for the deuterated compound in an in vivo model.

The profile of metabolites excreted in urine would also be analyzed to confirm the metabolic pathways identified in vitro. Researchers would expect to find lower quantities of the N-de-ethylated metabolites and potentially a different ratio of metabolites compared to animals dosed with standard Amfepramone, confirming the metabolic shift observed in microsomal studies. osti.gov

Comparative Pharmacokinetic and Metabolic Fate Analysis in Preclinical Species

The investigation of deuterium isotope effects on the metabolic pathways of Amfepramone in research models provides critical insights into how this modification can alter the drug's pharmacokinetic profile. Amfepramone, also known as Diethylpropion, undergoes extensive metabolism in vivo, primarily through pathways involving the N-diethyl group and the ketone functional group. drugbank.comnih.gove-lactancia.org In preclinical species such as rats and mice, the primary metabolic routes are N-de-ethylation and reduction of the carbonyl group, processes largely mediated by the Cytochrome P450 (CYP) family of enzymes. dustri.comnih.gov

The deuteration of Amfepramone to form this compound, where the ten hydrogen atoms on the two ethyl groups are replaced with deuterium, is expected to significantly alter its metabolic fate due to the kinetic isotope effect (KIE). assumption.edunih.gov The C-D bond is stronger than the C-H bond, and its cleavage is a higher energy process. Consequently, metabolic reactions that involve the breaking of these bonds, such as N-de-ethylation, are expected to proceed at a slower rate for the deuterated compound.

This slowing of metabolism can lead to several observable differences in the pharmacokinetic profiles of Amfepramone versus this compound in preclinical models. The reduced rate of N-de-ethylation would likely result in a lower formation of the primary active metabolites, such as ethcathinone, and a subsequent reduction in the formation of further downstream metabolites. drugbank.comwikipedia.org As a result, the parent compound, Amfepramone-d10, would be expected to have a longer plasma half-life (t½) and a higher area under the curve (AUC), indicating greater systemic exposure. nih.govresearchgate.net

The following table provides a hypothetical comparative analysis of the expected pharmacokinetic parameters and metabolic fate of Amfepramone and this compound in a representative preclinical species, such as the rat. This comparison is based on the known metabolic pathways of Amfepramone and the established principles of deuterium isotope effects on drug metabolism.

ParameterAmfepramone HydrochlorideThis compound (Inferred)Rationale for Difference
Primary Metabolic PathwaysN-de-ethylation, Carbonyl ReductionReduced N-de-ethylation, Carbonyl ReductionKinetic Isotope Effect on the N-diethyl groups slows the rate of de-ethylation.
Major MetabolitesEthcathinone, Norephedrine derivativesLower concentrations of d-ethcathinone and subsequent metabolitesSlower formation of metabolites due to the stability of C-D bonds.
Plasma Half-life (t½)~4-6 hours (for metabolites)Longer than AmfepramoneReduced metabolic clearance leads to a longer residence time in the body.
Area Under the Curve (AUC)BaselineIncreasedGreater systemic exposure due to slower metabolism.
Systemic Clearance (CL)BaselineDecreasedSlower metabolic breakdown reduces the rate of drug clearance from the body.

Isotopic Tracing for Elucidating Bioavailability and Distribution in Animal Tissues

The use of stable isotope labeling, such as in this compound, is a powerful technique for elucidating the bioavailability and tissue distribution of a drug in animal models. assumption.edustudysmarter.co.uksimsonpharma.com By replacing hydrogen with deuterium, the mass of the molecule is increased, allowing it to be distinguished from its endogenous or non-labeled counterparts by mass spectrometry without altering its fundamental chemical properties. creative-proteomics.com This enables precise tracking of the compound and its metabolites as they are absorbed, distributed throughout the various tissues of the body, and ultimately eliminated.

In a typical preclinical study, this compound would be administered to animal models, such as rats or mice. researchgate.net At selected time points following administration, blood and various tissues (e.g., brain, liver, kidney, adipose tissue) would be collected. The concentration of the deuterated parent drug and its deuterated metabolites in these samples can then be quantified using a sensitive analytical method like liquid chromatography-mass spectrometry (LC-MS). wuxiapptec.com

This approach provides detailed information on the rate and extent of absorption into the systemic circulation (bioavailability) and the specific tissues where the drug accumulates. Understanding the tissue distribution is crucial for identifying potential target organs for therapeutic action as well as for assessing potential sites of toxicity. The data generated from such studies can reveal how quickly the drug reaches different tissues, the concentration it achieves, and how long it remains there.

The following interactive table illustrates the type of data that could be generated from an isotopic tracing study in rats to determine the tissue distribution of this compound at different time points after oral administration. The concentrations are hypothetical and presented as nanograms per gram of tissue (ng/g).

TissueConcentration at 1 hour (ng/g)Concentration at 4 hours (ng/g)Concentration at 24 hours (ng/g)
Blood1508010
Brain50252
Liver30015020
Kidney25012015
Adipose Tissue10018050

This data would indicate the drug's ability to cross the blood-brain barrier and its accumulation in key metabolic and excretory organs like the liver and kidneys, as well as its potential for storage in fat. nih.gov

Forensic and Research Toxicology Applications of Amfepramone D10 Hydrochloride

Application of Deuterated Internal Standards in Forensic Drug Analysis

In forensic drug analysis, the use of deuterated internal standards is a cornerstone of robust and reliable analytical methods. aptochem.com An ideal internal standard is an isotopically labeled version of the analyte—the substance being measured. aptochem.com These standards are chemically and physically similar to their non-labeled counterparts, meaning they behave nearly identically during sample preparation, extraction, and chromatographic separation. aptochem.com The key difference is their mass, which allows a mass spectrometer to distinguish between the standard and the analyte. clearsynth.com

This co-elution and similar behavior are critical for compensating for variations in the analytical process. kcasbio.com One of the most significant challenges in analyzing biological samples (like blood or urine) is the "matrix effect," where other compounds in the sample interfere with the analysis by either suppressing or enhancing the instrument's signal. clearsynth.comkcasbio.com A deuterated internal standard experiences the same matrix effects as the analyte, allowing for a normalization of the signal and a more accurate calculation of the analyte's concentration. kcasbio.comtexilajournal.com The use of stable isotope-labeled internal standards (SIL-IS) is considered a best practice for minimizing measurement errors and is endorsed by regulatory bodies. kcasbio.com

The primary application of Amfepramone-d10 Hydrochloride is as an internal standard for the precise analysis of its non-deuterated analog, Amfepramone (Diethylpropion), and other related compounds in biological matrices. cerilliant.comnovachem.com.au

Qualitative Analysis: In qualitative "screening" tests, the goal is to identify the presence of a substance. The inclusion of a deuterated standard helps verify that the analytical instrument is functioning correctly and provides a reference point for mass calibration within the sample itself, increasing confidence in the results. chemrxiv.org

Quantitative Analysis: For quantitative analysis, a known amount of Amfepramone-d10 is added to a biological sample before processing. clearsynth.com The sample is then analyzed, typically using liquid chromatography-tandem mass spectrometry (LC-MS/MS). bohrium.comoup.com The instrument measures the signal response ratio between the analyte (Amfepramone) and the internal standard (Amfepramone-d10). clearsynth.com By comparing this ratio to a calibration curve created with known concentrations, toxicologists can accurately determine the concentration of the drug in the original sample. clearsynth.combohrium.com

This methodology is crucial in research for studying the prevalence and concentration of drugs of abuse. For instance, a validated LC-MS/MS method for the detection of 25 designer cathinones (a class of stimulants related to Amfepramone) in human blood utilized Diethylcathinone-d10 (Amfepramone-d10) as one of its internal standards to ensure accurate quantification. oup.comoup.com

Analytical Method DetailDescription
Technique Liquid Chromatography–Tandem Mass Spectrometry (LC–MS-MS)
Biological Matrix Human Whole Blood
Internal Standard Used Diethylcathinone-d10 (Amfepramone-d10)
Purpose Simultaneous detection and quantification of 25 designer cathinones and related ephedrines.
Validated Calibration Range 10–1,000 ng/mL for all 25 analytes.
This table summarizes the application of Amfepramone-d10 in a published research study. oup.comoup.com

Forensic toxicology investigations adhere to a fundamental two-tiered approach: screening and confirmation. nmslabs.com This process is essential to ensure the accuracy and legal defensibility of toxicological findings. nmslabs.comnmslabs.com

Screening: Initial screening tests, such as immunoassays, are designed for rapid and broad detection of drug classes. nmslabs.comforensicsciencesimplified.org While efficient, these tests can lack specificity and are prone to false-positive results. forensicsciencesimplified.org

Confirmation: Any positive screening result must be verified by a second, more specific and sensitive analytical method. nmslabs.com This confirmation step is crucial for definitively identifying and quantifying the substance. nmslabs.com The most widely accepted and recommended methods for confirmation are chromatography-based techniques coupled with mass spectrometry, such as GC-MS or LC-MS/MS. nmslabs.com These methods provide a high degree of accuracy, minimizing the risk of false positives. nmslabs.com

This compound is specifically designed for use in these gold-standard confirmatory methods. cerilliant.com Its role as an internal standard is vital for the validation and routine use of advanced analytical procedures, including high-throughput methods capable of screening for hundreds of drugs and their metabolites in a single run. nih.gov By ensuring the accuracy and reliability of these tests, deuterated standards like Amfepramone-d10 are indispensable tools in modern forensic toxicology laboratories. nih.govcerilliant.com

Qualitative and Quantitative Determination of Analogs in Biological Matrices for Research Purposes

Role in Understanding Drug Disposition and Exposure in Non-Human Biological Systems

Isotopic labeling is a powerful technique used in pharmaceutical and toxicological research to trace the fate of a compound within a biological system. nih.govmusechem.com By replacing specific atoms with their stable isotopes, scientists can "tag" a molecule, making it and its subsequent breakdown products (metabolites) easily distinguishable from endogenous substances in research animals. acs.org

The use of stable isotope-labeled compounds like Amfepramone-d10 is fundamental to drug metabolism studies, often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion) studies. acs.orgpharmaceutical-technology.com In a research setting, a deuterated drug can be administered to a non-human biological system to investigate its metabolic pathways. nih.gov

As the labeled drug is processed by the body, its metabolites will also contain the deuterium (B1214612) label. acs.org When biological samples (e.g., plasma, urine, tissue) are analyzed by mass spectrometry, these labeled metabolites can be selectively detected due to their unique mass-to-charge ratio. nih.govresearchgate.net This allows researchers to:

Identify novel metabolites.

Elucidate complex metabolic pathways. acs.org

Gain a better understanding of a drug's disposition and potential for bioaccumulation or toxicity. acs.org

Investigate the formation of drug-related biomarkers that could indicate exposure or specific metabolic activities.

This approach provides clear and unambiguous data, as the isotopic signature distinguishes the drug-related material from the complex background matrix of the biological sample. nih.gov

The availability and use of deuterated compounds such as Amfepramone-d10 are critical drivers for the development of more advanced, efficient, and robust analytical strategies in toxicology research. texilajournal.com Their inclusion in analytical methods allows researchers to push the boundaries of detection and quantification. nih.gov

The stability and reliability provided by deuterated internal standards contribute to:

Method Validation: They are essential for validating new analytical methods, ensuring they meet rigorous standards for accuracy, precision, and reproducibility as required by scientific and regulatory guidelines. clearsynth.combohrium.com

High-Throughput Screening: The development of methods that can rapidly screen for a large number of compounds, including novel psychoactive substances (NPS), relies on the accuracy afforded by internal standards to handle complex matrices and minimize errors. nih.govresearchgate.net

Reduced Sample Preparation: By effectively correcting for analytical variability, deuterated standards can enable simpler and faster sample preparation procedures, such as direct injection of diluted urine, without sacrificing analytical quality. bohrium.com

Improved Sensitivity: By compensating for ion suppression, these standards help improve the limits of detection, allowing for the quantification of analytes at very low concentrations. texilajournal.comnih.gov

Ultimately, the use of Amfepramone-d10 and similar deuterated compounds allows toxicology researchers to develop more powerful and efficient analytical tools, enhancing their ability to detect and quantify drugs and their metabolites in a wide variety of research contexts. frontiersin.org

Advancements and Future Perspectives in Deuterated Amfepramone Research

Emerging Methodologies for Deuterated Compound Synthesis and Analysis

The synthesis and analysis of deuterated compounds are evolving rapidly, moving beyond traditional methods toward more efficient, selective, and scalable approaches. The goal is to precisely install deuterium (B1214612) atoms at specific molecular sites to maximize the kinetic isotope effect (KIE), which is responsible for the altered metabolic rates. wikipedia.orgacs.org

Recent developments in synthetic chemistry have provided more sophisticated tools for deuteration. researchgate.net Flow chemistry, for instance, is emerging as a powerful alternative to traditional batch reactions. ansto.gov.au By conducting reactions in continuous-flow reactors, chemists can achieve better control over reaction parameters like temperature and time, leading to higher efficiency, improved selectivity, and reduced decomposition of sensitive molecules. ansto.gov.auresearchgate.net This is particularly advantageous for large-scale synthesis. ansto.gov.au Another innovative approach is visible-light photocatalysis, which offers mild reaction conditions and high site selectivity for introducing deuterium. researchgate.net Additionally, established techniques like hydrogen isotope exchange (HIE) are being refined with new catalysts and conditions to improve deuterium incorporation efficiency, often exceeding 90%. researchgate.netacs.org

In the realm of analysis, Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) has become an indispensable tool. acs.org HDX-MS provides detailed information on protein conformation, dynamics, and interactions by monitoring the exchange of backbone amide protons with deuterium. acs.orgtandfonline.com Advances in this technique, such as coupling it with electron-transfer dissociation (ETD), allow for the fragmentation of peptides with minimal deuterium scrambling, thereby providing higher resolution epitope mapping. tandfonline.com Furthermore, recent technological developments have pushed labeling times into the millisecond scale, which is crucial for probing the rapid dynamics of highly flexible protein regions and intrinsically disordered proteins. nih.gov

Methodology Description Key Advantages
Flow Chemistry Synthesis is performed in a continuously flowing stream rather than in a fixed vessel.Increased efficiency and production capacity, precise control over reaction time and temperature, minimized decomposition. ansto.gov.au
Photocatalysis Uses visible light to initiate deuteration reactions.Mild reaction conditions, high site selectivity, utilizes readily available deuterium sources. researchgate.net
Hydrogen Isotope Exchange (HIE) Direct replacement of a hydrogen atom with a deuterium atom on a molecule.Most direct method, highly efficient with modern catalysts, suitable for late-stage functionalization. acs.org
HDX-Mass Spectrometry Analytical technique that measures deuterium uptake to probe protein structure and dynamics.Provides comprehensive information on protein conformation, interaction sites, and folding pathways. acs.orgtandfonline.com

Integration of Computational Modeling and In Silico Approaches in Deuterium Labeling Research

The integration of computational modeling and in silico methods has revolutionized the design and analysis of deuterated compounds. frontiersin.org These approaches, often grouped under the umbrella of computer-aided drug design (CADD), allow researchers to predict and rationalize the effects of deuteration, thereby reducing the time and cost associated with experimental screening. ijlpr.commdpi.com

A primary application of computational tools is the identification of metabolic "soft spots" in a drug molecule—positions that are most susceptible to metabolic enzymes like cytochrome P450 (CYP450). clearsynthdiscovery.com By using in silico models to predict these sites, chemists can strategically place deuterium atoms where they will have the most significant impact on slowing metabolism, a concept known as precision deuteration. nih.govclearsynthdiscovery.com This rational design approach helps to improve pharmacokinetic properties such as increasing a drug's half-life and bioavailability. acs.orgclearsynthdiscovery.com

Computational methods are also essential for interpreting complex data from analytical techniques like HDX-MS. frontiersin.org While HDX-MS experiments reveal which parts of a protein are taking up deuterium, computational models are needed to translate this data into a three-dimensional structural context. researchgate.net By simulating deuterium exchange based on a protein's proposed structure and comparing it to experimental data, researchers can validate or refine protein structural models. frontiersin.org Although challenges remain in accurately predicting HDX behavior from structure alone, the synergy between experimental data and computational modeling is continually improving. frontiersin.orgresearchgate.net Various modeling paradigms, from structure-based to knowledge-based approaches, are being developed to create a more robust link between molecular structure and hydrogen exchange dynamics. researchgate.net

Computational Approach Application in Deuteration Research Primary Goal
Metabolic Hotspot Prediction Identifies atoms or functional groups on a drug molecule most likely to be metabolized.To guide the site-selective placement of deuterium to block unwanted metabolism and improve pharmacokinetics. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Correlates chemical structure with biological activity or physicochemical properties.To predict the impact of deuteration on a molecule's efficacy and properties. ijlpr.com
Molecular Dynamics (MD) Simulations Simulates the physical movements of atoms and molecules.To understand how deuteration affects protein dynamics and drug-target interactions. mdpi.com
HDX-MS Data Modeling Simulates deuterium uptake profiles for comparison with experimental data.To refine and validate 3D models of protein structures and complexes. tandfonline.comfrontiersin.org

Broader Implications of Deuterated Analogs in Drug Discovery and Development Research

The strategic use of deuterium in drug design has profound implications for the pharmaceutical industry, offering a pathway to enhance existing medicines and create novel therapies. nih.govdataintelo.com The substitution of hydrogen with deuterium can improve a drug's absorption, distribution, metabolism, and excretion (ADME) profile, potentially leading to safer and more effective treatments with more convenient dosing regimens. nih.govacs.org

One major strategy that has gained traction is the "deuterium switch," which involves creating a deuterated analog of an existing, approved drug. nih.govnih.gov This approach can extend the life cycle of a successful drug and may offer a faster regulatory pathway. acs.org The first deuterated drug approved by the U.S. FDA, deutetrabenazine, is a prime example. nih.gov By deuterating specific methoxy (B1213986) groups in tetrabenazine, its metabolic rate was slowed, resulting in an improved pharmacokinetic profile that allowed for reduced dosing frequency. acs.org

Beyond modifying existing drugs, deuteration is increasingly being applied in the discovery of de novo chemical entities. nih.gov The approval of deucravacitinib (B606291) in 2022 marked a milestone as the first pioneering de novo deuterated drug. nih.govnih.gov This demonstrates a shift in the field, where deuteration is not just an optimization tool but an integral part of the initial drug design process. nih.gov This strategy can be used to stabilize chiral centers, potentially allowing for the development of single, more active enantiomers from what were previously racemic mixtures. acs.org The growing clinical pipeline of deuterated compounds and increasing investment in this area underscore the recognized value and future potential of this technology in addressing unmet medical needs. nih.govacs.orgdataintelo.com

Q & A

Basic: What validated HPLC conditions are recommended for quantifying Amfepramone-d10 Hydrochloride in pharmaceutical matrices?

Answer:
A reversed-phase HPLC method using a LiChrospher 100 RP-18 column (125 × 5 mm, 5 µm) with isocratic elution (mobile phase: acetonitrile/methanol/0.1% ammonium carbonate, 50:10:40 v/v/v) and UV detection at 230 nm is effective for separating this compound from complex matrices. Calibration linearity (20–2000 µg/mL) and recovery rates (87.1–107.8%) should be validated to ensure precision . For higher sensitivity, alternative mobile phases (e.g., acetonitrile/methanol/0.1% ammonium carbonate, 70:10:20 v/v/v) with detection at 255 nm can improve signal-to-noise ratios .

Basic: How should extraction protocols be optimized for this compound in solid dosage forms?

Answer:
Methanol extraction is a robust sample preparation technique for isolating this compound from capsules or tablets. Vortex mixing for 10 minutes followed by centrifugation (10,000 rpm, 5 min) and filtration (0.45 µm PVDF membrane) ensures minimal matrix interference. Recovery rates exceeding 85% are achievable when spiked concentrations align with the linear range of the analytical method .

Advanced: How can researchers resolve discrepancies in recovery rates during method validation?

Answer:
Discrepancies in recovery rates (e.g., 83.2–102.5% vs. 87.1–107.8%) often stem from matrix effects or incomplete extraction. To address this:

  • Matrix-matched calibration : Prepare standards in blank formulation matrices to account for interference .
  • Sonication-assisted extraction : Enhance analyte release by ultrasonicating samples for 15–20 minutes .
  • Internal standardization : Use deuterated analogs (e.g., Amfepramone-d10) to correct for variability in ionization efficiency .

Advanced: What strategies ensure accurate impurity profiling of this compound?

Answer:
Impurity profiling requires:

  • Forced degradation studies : Expose the compound to heat (60°C), light (1.2 million lux-hours), and acidic/alkaline conditions to identify degradation products .
  • High-resolution mass spectrometry (HRMS) : Characterize impurities at trace levels (<0.1%) by comparing observed m/z values with theoretical masses of known byproducts (e.g., desmethyl metabolites) .
  • Reference standards : Use certified impurities (e.g., EP-grade) to validate chromatographic peaks .

Advanced: How can researchers validate method robustness for regulatory compliance?

Answer:
Robustness testing should evaluate:

  • Column variability : Test different C18 columns (e.g., LiChrospher, Radial-Pak) to assess retention time stability .
  • Mobile phase pH tolerance : Vary ammonium carbonate concentration (±0.05%) to confirm resolution consistency .
  • Regulatory alignment : Follow ICH Q2(R1) guidelines for precision (RSD <2%), accuracy (recovery 95–105%), and detection limits (LOD ≤0.1 µg/mL) .

Advanced: What in vitro models are suitable for studying this compound dissolution kinetics?

Answer:

  • Dissolution apparatus (USP II) : Use 900 mL phosphate buffer (pH 6.8) at 37°C with paddle speed 50 rpm. Monitor release profiles over 60 minutes .
  • Kinetic modeling : Fit data to Higuchi (matrix-controlled release) or Korsmeyer-Peppas (anomalous transport) models to predict in vivo behavior .
  • Sink conditions : Ensure solubility exceeds 3× the dose to avoid saturation artifacts .

Advanced: How do deuterated internal standards improve quantification accuracy in LC-MS/MS?

Answer:
Deuterated standards (e.g., Amfepramone-d10) mitigate matrix effects via isotopic dilution:

  • Ion suppression correction : Co-eluting matrix components equally suppress analyte and internal standard signals, normalizing quantitation .
  • Stable isotope tracing : Monitor deuterium retention during method development to confirm no isotopic exchange occurs under analytical conditions .
  • Validation : Verify deuterated standard purity (>98%) via orthogonal techniques (e.g., NMR) to avoid cross-contamination .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.